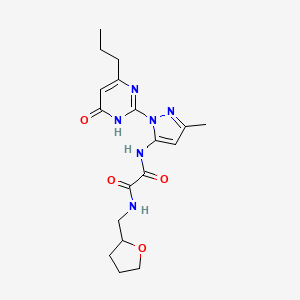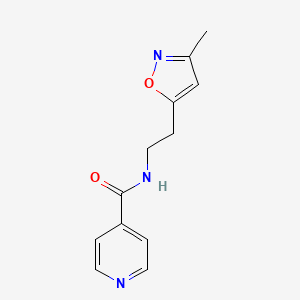
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide, also known as MIEN, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MIEN is a small molecule that can effectively penetrate cell membranes, making it a promising candidate for drug development. In
作用機序
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide exerts its biological effects by binding to specific targets in cells, such as enzymes or receptors. The exact mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide is not fully understood, but it is believed to act through the modulation of various signaling pathways, including the PI3K/Akt pathway, the NF-κB pathway, and the MAPK pathway. By modulating these pathways, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide can regulate cell proliferation, apoptosis, inflammation, and oxidative stress.
生化学的および生理学的効果
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide can inhibit cell growth, induce apoptosis, and suppress metastasis. In immune cells, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide can reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB. In neurons, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide can protect against oxidative stress and apoptosis, and enhance neurite outgrowth and synaptic plasticity.
実験室実験の利点と制限
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has several advantages for lab experiments, including its small size, high solubility, and good cell permeability. N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide can be easily synthesized in the lab, and its purity can be improved through recrystallization. However, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide also has some limitations, such as its relatively low potency and specificity compared to other drugs, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide. One direction is to optimize the synthesis method to improve the yield and purity of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide, and to develop more efficient and scalable methods for its production. Another direction is to further explore the mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide, and to identify its specific targets and downstream signaling pathways. A third direction is to investigate the therapeutic potential of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide in animal models of various diseases, and to evaluate its safety and efficacy in clinical trials. Finally, future research could focus on developing N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide analogs or derivatives with improved potency, specificity, and pharmacokinetic properties.
合成法
The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide involves the reaction of isonicotinic acid with 3-methylisoxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ethylenediamine to form N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide. The overall yield of the synthesis is about 40%, and the purity can be improved through recrystallization.
科学的研究の応用
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has been shown to inhibit the growth and metastasis of cancer cells by targeting the PI3K/Akt signaling pathway. In inflammation research, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In neurodegenerative disease research, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has been shown to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.
特性
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-8-11(17-15-9)4-7-14-12(16)10-2-5-13-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTKJAFDSDDHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

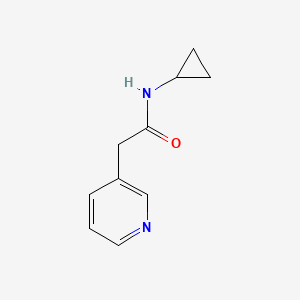
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2668378.png)
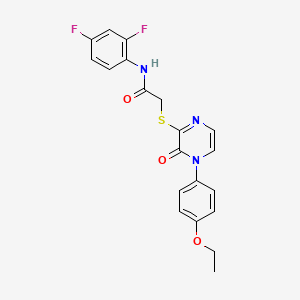
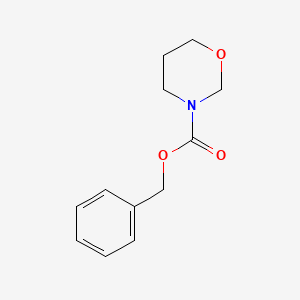
![(2,5-Dimethylfuran-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2668385.png)
![5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2668386.png)
![(2,4-dimethylthiazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2668387.png)
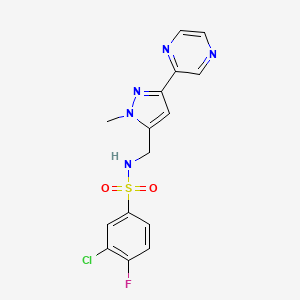

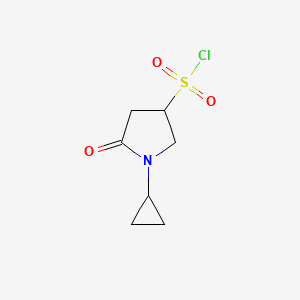
![1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-methylpiperidine-4-carboxamide](/img/structure/B2668393.png)
![3-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2668394.png)
